molecular formula C21H17BrN2 B11537412 4-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline

4-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline

Cat. No.: B11537412
M. Wt: 377.3 g/mol
InChI Key: KCIOMYVQBGSFHL-UHFFFAOYSA-N
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Description

(E)-N-(4-BROMOPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE is an organic compound that belongs to the class of imines It is characterized by the presence of a bromophenyl group and a carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-BROMOPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE typically involves the condensation of 4-bromoaniline with 9-ethyl-9H-carbazole-3-carbaldehyde. The reaction is carried out under anhydrous conditions in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid. The reaction mixture is usually refluxed in a solvent like ethanol or methanol for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-BROMOPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-(4-BROMOPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE has several scientific research applications:

    Organic Electronics: It can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Material Science: It can be used in the synthesis of novel materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of (E)-N-(4-BROMOPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-BROMOPHENYL)-1-(9H-CARBAZOL-3-YL)METHANIMINE: Lacks the ethyl group on the carbazole moiety.

    (E)-N-(4-CHLOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE: Contains a chlorine atom instead of bromine.

    (E)-N-(4-BROMOPHENYL)-1-(9-ETHYL-9H-CARBAZOL-2-YL)METHANIMINE: The position of the imine group is different.

Uniqueness

(E)-N-(4-BROMOPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE is unique due to the specific combination of the bromophenyl and ethylcarbazole groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and electronic characteristics.

Properties

Molecular Formula

C21H17BrN2

Molecular Weight

377.3 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(9-ethylcarbazol-3-yl)methanimine

InChI

InChI=1S/C21H17BrN2/c1-2-24-20-6-4-3-5-18(20)19-13-15(7-12-21(19)24)14-23-17-10-8-16(22)9-11-17/h3-14H,2H2,1H3

InChI Key

KCIOMYVQBGSFHL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)Br)C4=CC=CC=C41

Origin of Product

United States

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